Synthesis and characterization of formaldoxime trimer hydrochloride
Synthesis and characterization of formaldoxime trimer hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Formaldoxime Trimer Hydrochloride
Introduction: Unveiling a Versatile Synthetic Building Block
Formaldoxime trimer hydrochloride, systematically known as 1,3,5-trihydroxy-hexahydro-1,3,5-triazine trihydrochloride, is a stable, solid cyclic trimer of the otherwise unstable formaldoxime monomer (H₂C=NOH).[1] While the monomeric form is a colorless liquid prone to polymerization, its trimeric hydrochloride salt offers a convenient and reliable reagent for various applications in organic synthesis.[1] The core structure is a hexahydro-1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers in synthetic chemistry and drug development. Its primary utility lies in its role as a precursor for the synthesis of isoxazolidines, which are heterocyclic compounds with diverse biological activities explored in medicinal chemistry.[3][4][5]
Section 1: Synthesis of Formaldoxime Trimer Hydrochloride
Principle and Mechanism
The synthesis is a two-stage process. First, an oximation reaction occurs between formaldehyde and a hydroxylamine salt to generate the formaldoxime monomer.[1] Due to the inherent instability of the monomer, it readily undergoes an acid-catalyzed cyclotrimerization in aqueous solution to form the more stable 1,3,5-trihydroxy-hexahydro-1,3,5-triazine ring system. The equilibrium between the monomer and trimer is influenced by concentration, temperature, and pH.[6] Lower temperatures and higher concentrations favor the formation of the solid trimer, which can be isolated as its hydrochloride salt.[6]
The overall reaction can be depicted as follows:
Caption: Reaction pathway for formaldoxime trimer hydrochloride synthesis.
Experimental Protocol: High-Yield Synthesis
This protocol is an optimized method adapted from established procedures, designed to produce a high yield of the trimer free from inorganic salts.[6] The key innovation is the steam stripping of the volatile formaldoxime monomer from the reaction mixture, followed by its condensation and trimerization in a separate vessel.[6]
Materials and Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or Dihydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)
-
Paraformaldehyde or Formaldehyde solution (37 wt. % in H₂O)
-
Ammonia gas (NH₃) or Sodium hydroxide (NaOH) for neutralization
-
Methanol
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: Assemble a steam distillation apparatus. The reaction flask should be charged with an aqueous solution of the hydroxylamine salt.
-
Neutralization: Carefully neutralize the hydroxylamine salt solution. If using hydroxylamine hydrochloride, a base like sodium hydroxide is added. A preferred industrial method uses dihydroxylamine sulfate neutralized with ammonia gas, as the resulting ammonium sulfate is less volatile during steam stripping.[6] This step is critical as the pH affects the monomer-trimer equilibrium.[6]
-
Oximation: Slowly add the formaldehyde source to the neutralized hydroxylamine solution under constant stirring. An exothermic reaction will occur; maintain the temperature below 30°C using an ice bath to minimize side reactions.
-
Steam Stripping: Once the addition is complete, begin introducing steam into the reaction flask. The volatile formaldoxime monomer (BP 84-89°C) will co-distill with the water.[1][6]
-
Trimerization and Crystallization: Collect the distillate in a receiving flask cooled in an ice bath (0-5°C). As the concentration of the formaldoxime monomer in the distillate increases to 15-20 wt.%, the trimer hydrochloride will begin to precipitate as a white solid.[6] The low temperature and extended time favor more complete crystallization.[6]
-
Isolation: Isolate the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the filter cake sequentially with cold deionized water to remove any remaining monomer and then with cold methanol to displace the water.[6] Dry the product under vacuum to yield the final formaldoxime trimer hydrochloride as a pure white powder.[6] The mother liquor, containing unprecipitated monomer, can be recycled into a subsequent synthesis run to maximize overall yield.[6]
Caption: Experimental workflow for the synthesis and purification.
Section 2: Physicochemical Properties
The key identifying properties of formaldoxime trimer hydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| Systematic Name | 1,3,5-Trihydroxy-hexahydro-1,3,5-triazine hydrochloride | [5][7] |
| CAS Number | 62479-72-5, 6286-29-9 | [5][7][8][9] |
| Molecular Formula | C₃H₉N₃O₃ · xHCl (often C₃H₁₀ClN₃O₃ for the monohydrochloride) | [7][9] |
| Molecular Weight | 135.12 g/mol (free base), 171.58 g/mol (monohydrochloride) | [5][7] |
| Appearance | White to yellow or cream crystalline powder | [5][9][10] |
| Melting Point | 127-129 °C | [5][10] |
| Solubility | Soluble in water. | - |
| Key Application | Reagent in the synthesis of isoxazolidines | [3][4] |
Section 3: Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the cyclic structure. However, it is crucial to note that the trimer can exist in equilibrium with its monomeric form in solution, particularly in solvents like CDCl₃ or DMSO-d₆.[11] The position of this equilibrium can affect the observed spectrum. For the stable trimer, the spectrum should be consistent with the C₃ symmetric hexahydro-1,3,5-triazine ring.
-
¹H NMR: The proton spectrum is expected to be simple due to the molecule's symmetry. A singlet should be observed for the six methylene protons (N-CH₂-N) of the triazine ring. The chemical shift of these protons in related N-substituted hexahydro-1,3,5-triazines typically appears around 3.0-4.0 ppm.[12][13][14] A broad singlet corresponding to the three N-OH protons would also be expected.
-
¹³C NMR: A single resonance is anticipated for the three equivalent methylene carbons (N-CH₂-N) of the ring.
Expected NMR Data (Trimer)
| Nucleus | Expected Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.5 - 4.5 | Singlet | -N-CH₂ -N- |
| ¹H | Broad | Singlet | N-OH |
| ¹³C | ~70 - 80 | - | -N-C H₂-N- |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried trimer hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. D₂O is often preferred for hydrochloride salts.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the solid trimer is typically obtained using the KBr pellet method to avoid solvent-induced monomerization.[11]
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
|---|---|---|
| 3400 - 3200 | Broad, S | O-H stretching (from N-OH groups, hydrogen-bonded) |
| 2950 - 2850 | M | C-H stretching (methylene groups) |
| ~2700 - 2400 | Broad, M | N-H⁺ stretching (from hydrochloride salt) |
| 1470 - 1440 | M | C-H bending (scissoring) |
| 1150 - 1050 | S | C-N stretching |
| 1050 - 1000 | S | C-O stretching (from N-OH) |
Experimental Protocol: KBr Pellet Method
-
Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the formaldoxime trimer hydrochloride with ~150 mg of dry, spectroscopic grade KBr until a fine, homogeneous powder is formed.[11]
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a transparent or translucent pellet.[11]
-
Data Acquisition: Obtain a background spectrum with an empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum over the 4000-400 cm⁻¹ range.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile salt. The analysis would likely be performed on the free base after in-source dissociation or by observing adducts.
-
Expected Ion: The primary ion of interest would be the protonated molecule of the free base trimer, [C₃H₉N₃O₃ + H]⁺, with an expected m/z of 136.07.
-
Fragmentation: Fragmentation might involve the loss of hydroxyl groups (-OH), water (-H₂O), or cleavage of the triazine ring.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For formaldoxime trimer hydrochloride, this technique would confirm:
-
The cyclic hexahydro-1,3,5-triazine core.
-
The presence and location of the three N-hydroxy substituents.
-
The chair conformation of the triazine ring, which is the expected low-energy conformation for such systems.[15]
-
The location of the chloride counter-ion and the protonation sites.
Section 4: Safety and Handling
Formaldoxime trimer hydrochloride is a chemical that requires careful handling. All procedures should be performed in a well-ventilated fume hood.[8][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[16] Avoid contact with skin and eyes.[16]
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant.[18] Avoid inhalation of dust.[8][17]
-
Handling: Wash hands thoroughly after handling.[8][18] Avoid dust generation.[8][16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][16][18] The material can be hygroscopic.[7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[16][18]
-
Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[8][16][17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][16]
-
Conclusion
This guide has detailed a robust and high-yield synthesis for formaldoxime trimer hydrochloride and outlined a comprehensive analytical strategy for its characterization. The provided protocols and expert insights into the interpretation of analytical data serve as a valuable resource for scientists utilizing this versatile building block. By following the described synthetic procedures and safety precautions, researchers can reliably produce and handle this compound for applications in organic and medicinal chemistry.
References
- Vertex AI Search. (2012).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.).
- ECHEMI. (n.d.). FORMALDOXIME TRIMER HYDROCHLORIDE 62479-72-5.
- BenchChem. (2025). Spectroscopic data of formaldoxime including NMR, IR, and UV-Vis.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Formaldoxime trimer hydrochloride.
- Pujado, P. R. (1987). U.S. Patent No. 4,680,394A - Method of preparing formaldoxime trimer.
- Sigma-Aldrich. (n.d.). Formaldoxime trimer 62479-72-5.
- Wikipedia. (2023). Formaldoxime.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Formaldoxime trimer hydrochloride.
- CymitQuimica. (2022). Safety Data Sheet - FORMALDOXIME HCL.
- SLS Ireland. (n.d.). Formaldoxime trimer hydrochlor | 238481-10G | SIGMA-ALDRICH.
- ChemicalBook. (n.d.). 1,3,5-TRIMETHYLHEXAHYDRO-1,3,5-TRIAZINE(108-74-7) 1H NMR spectrum.
- Smolecule. (n.d.). Buy Formaldoxime trimer hydrochloride | 62479-72-5.
- Thermo Scientific Chemicals. (n.d.). Formaldoxime trimer hydrochloride, 95% 10 g.
- ResearchGate. (n.d.). Experimental IR spectra of the deprotonated FA trimer.
- Sigma-Aldrich. (n.d.). Formaldoxime trimer hydrochloride 238481.
- ResearchGate. (n.d.). 1H NMR spectrum of 1,3,5-triethanolhexahydro-1,3,5-triazine (4).
- LookChem. (n.d.). Cas 62479-72-5,FORMALDOXIME TRIMER HYDROCHLORIDE.
- ChemicalBook. (n.d.). Formaldoxime trimer hydrochloride(6286-29-9) IR2 spectrum.
- Guidechem. (n.d.). Formaldoxime trimer hydrochloride 6286-29-9 wiki.
- Wikipedia. (2023). Hexahydro-1,3,5-triazine.
- SpectraBase. (2016). Hexahydro-1,3,5-triacryloyl-s-triazine - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). 1HNMR Spectrum of 1, 3, 5-Triethanolhexahydro-1, 3, 5-Triazine.
- ResearchGate. (n.d.). The IR spectra of trans- and cis- formaldoxime in harmonic approximations.
- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 1H NMR spectrum.
- Google Patents. (1973). U.S. Patent No. 3,736,320A - Method of preparing hexahydro-1,3,5-triacyl-s-triazines.
- CORE. (n.d.). Crystal structure of hexahydro-l,3»5-tri (p-chloro-phenyl)-s-triazine.
Sources
- 1. Formaldoxime - Wikipedia [en.wikipedia.org]
- 2. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Buy Formaldoxime trimer hydrochloride | 62479-72-5 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. Formaldoxime trimer hydrochloride, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,3,5-TRIMETHYLHEXAHYDRO-1,3,5-TRIAZINE(108-74-7) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
